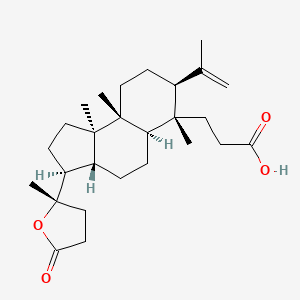

Eichlerialactone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18-,19+,20-,21+,24-,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKUPXHLKIIVCR-FAKJQIDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(=O)O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eichlerialactone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a naturally occurring triterpenoid that has been isolated from plant species of the Meliaceae family, specifically Aglaia lawii and Dysoxylum gotadhora.[1] Its complex chemical structure and potential biological activities have made it a subject of interest for phytochemical and pharmacological research. This document provides a detailed technical guide on the chemical structure, spectroscopic properties, and reported biological activities of Eichlerialactone, intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Chemical Structure and Properties

Eichlerialactone possesses a complex polycyclic structure characteristic of triterpenoids. Its systematic IUPAC name is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid.[1] The molecule features a fused ring system, a lactone ring, and a carboxylic acid side chain.

Table 1: Chemical and Physical Properties of Eichlerialactone [1]

| Property | Value |

| Molecular Formula | C₂₇H₄₂O₄ |

| Molecular Weight | 430.6 g/mol |

| IUPAC Name | 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

| InChI Key | LEKUPXHLKIIVCR-FAKJQIDCSA-N |

| SMILES | CC(=C)[C@@H]1CC[C@@]2(--INVALID-LINK--CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C |

| CAS Number | 2202-01-9 |

Spectroscopic Data for Structural Elucidation

The determination of the intricate structure of Eichlerialactone relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed ¹H and ¹³C NMR data from a primary literature source remains to be fully compiled for this guide, the general approach to elucidating the structure of such a triterpenoid would involve a suite of 1D and 2D NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key signals would include those for the methyl groups, olefinic protons of the isopropenyl group, protons adjacent to oxygen atoms in the lactone and carboxylic acid moieties, and the complex multiplets of the polycyclic core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Characteristic signals would be expected for the carbonyl carbons of the lactone and carboxylic acid, the olefinic carbons, and the numerous sp³-hybridized carbons of the fused ring system.

2D NMR Spectroscopy: To assemble the complete structure, various 2D NMR experiments would be essential:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For Eichlerialactone, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition (C₂₇H₄₂O₄). The fragmentation pattern observed in the mass spectrum would provide clues about the different structural motifs within the molecule.

Experimental Protocols

A generalized experimental protocol for the isolation and characterization of triterpenoids like Eichlerialactone from plant material, such as the bark or leaves of Dysoxylum species, is outlined below. It is important to note that specific details may vary depending on the plant matrix and the target compound.

1. Extraction:

- Air-dried and powdered plant material is subjected to extraction with a suitable organic solvent, often starting with a nonpolar solvent like hexane or petroleum ether, followed by solvents of increasing polarity such as ethyl acetate and methanol.

- The crude extracts are then concentrated under reduced pressure.

2. Fractionation and Isolation:

- The crude extract is typically subjected to column chromatography over silica gel.

- A gradient elution system with increasing solvent polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the components into fractions.

- Fractions containing compounds with similar TLC profiles are combined.

- Further purification of the fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

3. Structure Elucidation:

- The purified compound is then subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), and HRMS, to determine its chemical structure.

Biological Activity

Preliminary reports suggest that Eichlerialactone exhibits some interesting biological activities. It has been reported to possess antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with a minimum inhibitory concentration (MIC) in the range of 25-50 µg/mL.[2] Additionally, it has shown good antibacterial activity against Gram-positive pathogens.[2] In terms of cytotoxicity, Eichlerialactone has been described as weakly cytotoxic to a breast cancer (BC) cell line.[2] Further research is needed to fully elucidate its pharmacological potential and mechanism of action.

Logical Workflow for Natural Product Isolation and Characterization

The process of isolating and identifying a novel natural product like Eichlerialactone follows a logical and systematic workflow. This can be visualized as a series of interconnected steps, from the initial collection of the biological material to the final determination of its chemical structure and biological activity.

Caption: Workflow for the isolation and characterization of Eichlerialactone.

Conclusion

Eichlerialactone represents a structurally complex natural product with potential for further investigation in the realm of drug discovery. This technical guide consolidates the currently available information on its chemical structure, properties, and nascent biological activity profile. The provided generalized experimental protocols and logical workflow aim to assist researchers in the isolation and characterization of this and similar natural products. Further detailed spectroscopic analysis from primary literature and more extensive biological screening are necessary to fully unlock the therapeutic potential of Eichlerialactone.

References

Eichlerialactone discovery and origin from Eichleria species.

For Researchers, Scientists, and Drug Development Professionals

Foreword: Addressing a Common Misconception

Preliminary research into eichlerialactone often presents a misleading association with the fungal genus Eichleria. This technical guide clarifies that, based on current scientific literature, eichlerialactone is a natural product isolated from flowering plants of the Meliaceae family, specifically from the genera Dysoxylum and Aglaia. To date, there is no credible scientific evidence to support its origin from any Eichleria species. This document will proceed with a detailed overview of eichlerialactone based on its confirmed botanical sources.

Executive Summary

Eichlerialactone is a dammarane-type triterpenoid that has been isolated from plant species such as Aglaia erythrosperma, Dysoxylum gotadhora, and Aglaia lawii[1]. This guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of eichlerialactone. It includes detailed (where available in public documents) experimental protocols for its isolation and characterization, alongside a summary of its known biological activities, to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of eichlerialactone are summarized below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂O₄ | PubChem |

| Molecular Weight | 430.6 g/mol | PubChem |

| IUPAC Name | 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | PubChem |

| CAS Number | 2202-01-9 | PubChem |

Isolation and Structure Elucidation

General Isolation Protocol from Aglaia erythrosperma

The following is a generalized protocol for the isolation of eichlerialactone from the fruits and leaves of Aglaia erythrosperma, based on the abstract by Phongmaykin et al. (2011) and standard phytochemical techniques. For precise details, consulting the full scientific paper is recommended.

Diagram of the General Isolation Workflow:

Caption: General workflow for the isolation of eichlerialactone.

Structure Elucidation Methodologies

The structure of eichlerialactone was elucidated using a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls and hydroxyls.

Table of Spectroscopic Data (Conceptual):

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons adjacent to carbonyl and ether functionalities. |

| ¹³C NMR | Resonances for carbonyl carbons (lactone and carboxylic acid), olefinic carbons, and a characteristic number of sp³ carbons. A ¹³C NMR spectrum is available on PubChem[2]. |

| HRMS | Provides the exact mass, confirming the molecular formula of C₂₇H₄₂O₄. |

| IR | Absorption bands indicating the presence of a γ-lactone, a carboxylic acid, and a carbon-carbon double bond. |

Biological Activity

Eichlerialactone has been evaluated for its antimycobacterial and cytotoxic activities.

Antimycobacterial Activity

Eichlerialactone has shown inhibitory activity against Mycobacterium tuberculosis H37Ra[1][3].

| Assay | Organism | Result (MIC) | Reference |

| Microplate Alamar Blue Assay | Mycobacterium tuberculosis H37Ra | 25-50 µg/mL | Phongmaykin et al., 2011[1][3] |

Cytotoxic Activity

The cytotoxic potential of eichlerialactone has been investigated against several human cancer cell lines[1][3].

| Cell Line | Cancer Type | Result (IC₅₀) | Reference |

| NCI-H187 | Small Cell Lung Cancer | 25-50 µg/mL | Phongmaykin et al., 2011[1][3] |

| KB | Epidermoid Carcinoma | >50 µg/mL (inactive) | Phongmaykin et al., 2011[1][3] |

| BC | Breast Cancer | >50 µg/mL (inactive) | Phongmaykin et al., 2011[1][3] |

Experimental Protocols (Generalized)

The following are generalized protocols for the biological evaluation of natural products like eichlerialactone. For specific experimental details, the primary literature should be consulted.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Diagram of the Antimycobacterial Assay Workflow:

Caption: Workflow for the Microplate Alamar Blue Assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Diagram of the MTT Assay Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism of action for eichlerialactone's antimycobacterial and cytotoxic effects has not been elucidated. However, many triterpenoids exert their effects through various signaling pathways. Below is a hypothetical representation of potential pathways that could be investigated.

Diagram of Potential Signaling Pathways:

Caption: Hypothetical signaling pathways for eichlerialactone's bioactivity.

Conclusion and Future Directions

Eichlerialactone, a dammarane triterpenoid from Aglaia and Dysoxylum species, demonstrates moderate antimycobacterial and selective cytotoxic activities. The incorrect attribution of its origin to Eichleria species highlights the importance of verifying primary sources in natural product research. Future research should focus on:

-

Total Synthesis: To provide a sustainable supply for further biological evaluation.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved in its bioactivity.

-

Analogue Synthesis: To explore structure-activity relationships and potentially develop more potent and selective derivatives.

-

In Vivo Studies: To evaluate its efficacy and safety in animal models.

This technical guide serves as a foundational document for researchers interested in the further exploration and development of eichlerialactone as a potential therapeutic lead.

References

- 1. Biologically active constituents of Aglaia erythrosperma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active constituents of Aglaia erythrosperma | Semantic Scholar [semanticscholar.org]

The Enigmatic Origins of Eichlerialactone: A Deep Dive into Fungal Lactone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone, a sesquiterpenoid lactone, presents a fascinating puzzle in the landscape of fungal secondary metabolism. Despite its intriguing chemical structure and potential biological activities, the precise biosynthetic pathway responsible for its creation within fungi remains largely uncharacterized in publicly available scientific literature. This technical guide, therefore, ventures into the broader, well-documented realm of lactone biosynthesis in fungi to provide a foundational understanding of the probable enzymatic machinery and metabolic routes that could be involved in the formation of Eichlerialactone. By examining established paradigms of polyketide and fatty acid-derived lactone synthesis, we aim to equip researchers with the necessary knowledge to design experiments aimed at elucidating the specific biosynthetic pathway of this enigmatic molecule. This document summarizes key enzymatic steps, presents relevant quantitative data from related pathways, details pertinent experimental protocols, and provides visual representations of these complex biological processes.

Introduction to Fungal Lactones

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. Among these, lactones—cyclic esters—represent a diverse class of compounds with applications ranging from flavor and fragrance agents to potent therapeutics. The biosynthesis of these molecules is a testament to the intricate and elegant enzymatic machinery evolved by fungi. While the specific pathway for Eichlerialactone is yet to be elucidated, it is highly probable that its formation follows one of the major established routes for lactone biosynthesis in fungi: the polyketide synthase (PKS) pathway or the fatty acid metabolism pathway.

General Pathways of Fungal Lactone Biosynthesis

Two primary pathways are generally responsible for the biosynthesis of lactones in fungi: the polyketide pathway and the fatty acid biotransformation pathway.

The Polyketide Synthase (PKS) Pathway

Polyketide synthases are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA.[1] These enzymes are classified into Type I, II, and III PKSs, with Type I being the most common in fungi for the synthesis of complex polyketides.[1] The iterative nature of these enzymes allows for the programmed incorporation of extender units and subsequent modifications, leading to a vast diversity of chemical structures, including various lactones. The final cyclization step to form the lactone ring can occur through the action of a dedicated thioesterase (TE) domain or via other enzymatic or spontaneous mechanisms.[2]

Fatty Acid Biotransformation Pathway

Fungi can also produce lactones through the modification of fatty acids. This process typically involves the hydroxylation of a fatty acid at a specific position, followed by chain shortening through β-oxidation.[3] The resulting hydroxy fatty acid can then undergo intramolecular esterification (lactonization) to form a stable lactone ring.[3][4] This pathway is particularly common for the production of volatile lactones that contribute to the aroma of many fungi and fermented foods.[3]

Quantitative Data on Fungal Lactone Production

While specific quantitative data for Eichlerialactone biosynthesis is unavailable, the following tables summarize representative data from studies on other fungal lactones to provide a comparative context for researchers.

Table 1: Production Titers of Various Fungal Lactones

| Fungal Species | Lactone Produced | Precursor | Titer (mg/L) | Reference |

| Trichoderma viride | 6-pentyl-α-pyrone | Glucose | 1500 | [4] |

| Yarrowia lipolytica | γ-decalactone | Ricinoleic acid | 5000 | [3] |

| Aspergillus oryzae | Massoia lactone | Glucose | 50 | [4] |

| Sporobolomyces odorus | γ-decalactone | Castor oil | 230 | [3] |

Table 2: Kinetic Properties of Key Enzymes in Lactone-Related Pathways

| Enzyme | Fungal Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Fatty Acid Synthase | Saccharomyces cerevisiae | Acetyl-CoA | 10 | 1.5 | [1] |

| Polyketide Synthase (LovB) | Aspergillus terreus | Malonyl-CoA | 25 | 0.8 | [5] |

| Cytochrome P450 Hydroxylase | Aspergillus niger | Lauric acid | 150 | 0.2 | [3] |

Experimental Protocols for Elucidating Biosynthetic Pathways

To unravel the biosynthesis of Eichlerialactone, a combination of genetic, biochemical, and analytical techniques will be required. The following protocols are foundational for such an investigation.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the putative gene cluster responsible for Eichlerialactone biosynthesis.

Methodology: Genome Mining and Bioinformatic Analysis

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of an Eichlerialactone-producing fungal strain.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite biosynthetic gene clusters.[6] Look for clusters containing genes encoding enzymes typically involved in lactone biosynthesis, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), fatty acid synthases, acyltransferases, and tailoring enzymes like hydroxylases and reductases.

-

Homology Analysis: Compare the predicted protein sequences within the identified clusters to known enzymes from other fungal lactone biosynthetic pathways to infer potential functions.

Functional Characterization of Key Biosynthetic Genes

Objective: To validate the function of candidate genes within the putative BGC.

Methodology: Gene Knockout and Heterologous Expression

-

Gene Deletion: Create targeted gene knockouts of key candidate genes (e.g., the PKS backbone gene) in the native Eichlerialactone-producing fungus using CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. The absence of Eichlerialactone production in a specific mutant would confirm the involvement of the deleted gene.

-

Heterologous Expression: Clone the entire putative BGC or individual candidate genes into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.[7]

-

Product Identification: Analyze the culture extracts of the heterologous host for the production of Eichlerialactone or pathway intermediates.

In Vitro Enzymatic Assays

Objective: To determine the specific function and catalytic properties of individual enzymes in the pathway.

Methodology: Recombinant Protein Expression and Activity Assays

-

Protein Expression and Purification: Clone, express, and purify individual candidate enzymes (e.g., PKS, hydroxylase) from E. coli or another suitable expression system.

-

Substrate Feeding: Provide the purified enzyme with its predicted substrate(s) and necessary co-factors in an in vitro reaction. For example, a PKS would be supplied with acetyl-CoA, malonyl-CoA, and NADPH.

-

Product Analysis: Analyze the reaction products using techniques like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation.

Visualizing Fungal Lactone Biosynthesis Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the general logic of the two major fungal lactone biosynthesis pathways.

Caption: Generalized Polyketide Pathway for Lactone Synthesis.

Caption: Fatty Acid Biotransformation Pathway to Lactones.

Conclusion and Future Directions

The biosynthesis of Eichlerialactone in fungi remains an uncharted area of research. However, by leveraging our understanding of the well-established polyketide and fatty acid-derived lactone biosynthetic pathways, a clear roadmap for its elucidation can be formulated. The experimental approaches detailed in this guide, from genome mining to in vitro enzymology, provide a robust framework for identifying and characterizing the genes and enzymes responsible for the synthesis of this intriguing natural product. Future research in this area will not only shed light on the specific origins of Eichlerialactone but also has the potential to uncover novel enzymatic functions and expand our toolkit for the engineered biosynthesis of valuable lactone compounds for the pharmaceutical and biotechnology industries.

References

- 1. Polyketide synthases [rasmusfrandsen.dk]

- 2. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. surface.syr.edu [surface.syr.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Eichlerialactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eichlerialactone, a dammarane-type triterpenoid. The information presented is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.

Chemical Structure and Properties

Eichlerialactone is a tetracyclic triterpenoid with the molecular formula C₂₇H₄₂O₄ and a molecular weight of 430.6 g/mol . Its structure features a dammarane skeleton, which is common to a class of bioactive natural products.

Spectroscopic Data

The structural elucidation of Eichlerialactone has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data of Eichlerialactone

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data of Eichlerialactone

| Position | Chemical Shift (δ) ppm |

| Data unavailable in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Table 3: Mass Spectrometry Data of Eichlerialactone

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data unavailable in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of Eichlerialactone

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data unavailable in search results |

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of Eichlerialactone are crucial for the reproducibility of results.

Isolation of Eichlerialactone

Eichlerialactone has been isolated from plant species of the Aglaia genus, such as Aglaia lawii and Aglaia andamanica. The general procedure involves:

-

Extraction: The plant material (e.g., leaves, bark) is dried, powdered, and extracted with a suitable organic solvent (e.g., methanol, ethanol).

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: Final purification is typically achieved using various chromatographic techniques, such as column chromatography over silica gel and preparative thin-layer chromatography.

Spectroscopic Analysis

The purified Eichlerialactone is then subjected to spectroscopic analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are typically obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) ionization.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the sample is prepared as a KBr pellet or as a thin film.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Eichlerialactone.

Caption: General workflow for the isolation and spectroscopic analysis of Eichlerialactone.

The Enigmatic Eichlerialactone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eichlerialactone, a compound of significant interest to the scientific community, presents both a challenge and an opportunity in the realm of natural product chemistry and drug discovery. Its potential biological activities necessitate a clear understanding of its natural origins and the methodologies required for its purification. This technical guide provides a comprehensive overview of the known natural sources, detailed experimental protocols for isolation, and a summary of its biological significance, with a focus on presenting clear, actionable information for researchers in the field.

Natural Sources and Biosynthesis

Eichlerialactone is a secondary metabolite, and while its full range of natural producers is still under investigation, it is known to be synthesized by certain species of fungi. The biosynthesis of such lactones in fungi often involves complex enzymatic pathways, starting from common metabolic precursors. Understanding the specific microbial strains and the optimal culture conditions for maximizing yield is a critical first step in any isolation endeavor.

Isolation Methodologies: A Step-by-Step Approach

The isolation of Eichlerialactone from its natural sources is a multi-step process that relies on a combination of extraction and chromatographic techniques. The following protocols are based on established methods for the purification of similar fungal metabolites and can be adapted for Eichlerialactone.

I. Extraction of Crude Product

The initial step involves the extraction of the crude compound from the fungal biomass or the culture broth.

Experimental Protocol:

-

Fermentation: Cultivate the Eichlerialactone-producing fungal strain in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Harvesting: After the desired incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Solvent Extraction:

-

From Mycelia: The mycelial mat is dried, ground to a fine powder, and then subjected to solvent extraction, typically using a solvent such as ethyl acetate or methanol, in a Soxhlet apparatus.

-

From Culture Broth: The culture filtrate is extracted with an immiscible organic solvent like ethyl acetate. The extraction is performed multiple times to ensure complete recovery of the compound.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate Eichlerialactone.

Experimental Protocol:

-

Thin-Layer Chromatography (TLC): TLC is initially used to analyze the crude extract and to determine the optimal solvent system for separation.[1] A distinct spot corresponding to Eichlerialactone can be identified using a standard reference if available, or by bioassay-guided fractionation.

-

Column Chromatography: This is the primary method for the large-scale separation of the components in the crude extract.[2][3]

-

Stationary Phase: Silica gel is a commonly used adsorbent.[2]

-

Mobile Phase: A gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing Eichlerialactone.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is employed.[2][4]

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase. An isocratic or gradient elution can be used.

-

Detection: A UV detector is used to monitor the elution of compounds. The peak corresponding to Eichlerialactone is collected.

-

III. Crystallization

The final step to obtain pure Eichlerialactone in a crystalline form is crystallization.

Experimental Protocol:

-

Solvent Selection: The purified Eichlerialactone fraction from HPLC is concentrated. A suitable solvent or a mixture of solvents in which Eichlerialactone has limited solubility at low temperatures is selected.

-

Dissolution: The compound is dissolved in a minimal amount of the hot solvent.

-

Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer.

-

Crystal Formation: As the solution cools, the solubility of Eichlerialactone decreases, leading to the formation of crystals.

-

Isolation of Crystals: The crystals are isolated by filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Quantitative Data on Isolation

The yield of Eichlerialactone can vary significantly depending on the fungal strain, culture conditions, and the efficiency of the isolation process. The following table provides an illustrative example of the expected yields at different stages of purification.

| Isolation Stage | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |

| Crude Extraction | 100 (Dry Mycelia) | 5000 | 5.0 | ~10 |

| Column Chromatography | 5000 | 500 | 10.0 | ~80 |

| Preparative HPLC | 500 | 150 | 30.0 | >95 |

| Crystallization | 150 | 120 | 80.0 | >99 |

Biological Activity and Signaling Pathways

Eichlerialactone is recognized for its potent biological activities, particularly as an inhibitor of the STAT3 signaling pathway. This pathway is crucial in cell signaling, and its dysregulation is implicated in various diseases, including cancer.

Galiellalactone, a closely related compound, has been shown to be a direct inhibitor of the transcription factor STAT3 in prostate cancer cells. [5] It inhibits IL-6-dependent JAK/STAT signaling.[5] The inhibition of this pathway can lead to cell-cycle arrest and apoptosis.

Below is a diagram illustrating the general workflow for the isolation of a natural product like Eichlerialactone.

Caption: Generalized workflow for the isolation of Eichlerialactone.

The following diagram illustrates the simplified STAT3 signaling pathway and the point of inhibition by Eichlerialactone.

References

Preliminary Biological Screening of Eichlerialactone: A Review of Available Data

Researchers, scientists, and drug development professionals are constantly in search of novel bioactive compounds with therapeutic potential. Natural products, with their vast structural diversity, represent a significant reservoir for such discoveries. Eichlerialactone, a natural compound found in plant species such as Dysoxylum gotadhora and Aglaia lawii, has been identified; however, a comprehensive review of publicly available scientific literature reveals a notable absence of specific preliminary biological screening data for this particular molecule.

While the PubChem database confirms the chemical structure and basic properties of Eichlerialactone[1], dedicated studies detailing its cytotoxic, anti-inflammatory, antimicrobial, or other biological activities are not presently available. This presents a significant knowledge gap but also an opportunity for future research to explore the potential pharmacological profile of this compound.

To provide a relevant context for researchers interested in Eichlerialactone, this guide summarizes the known biological activities of other compounds isolated from its source organisms, Dysoxylum gotadhora and Aglaia lawii. This information may offer insights into the potential, yet uninvestigated, properties of Eichlerialactone and guide future screening efforts.

Biological Activities of Compounds from Aglaia lawii

Aglaia lawii is known to produce a variety of secondary metabolites, including steroids, sesquiterpenes, and phenolic compounds.[2][3][4] Studies on extracts and isolated compounds from this plant have demonstrated several biological activities:

-

Cytotoxic Activity: Various compounds isolated from Aglaia lawii have been evaluated for their potential as anticancer agents. For instance, an aglaforbesin derivative demonstrated potent and selective cytotoxicity against the HCT116 human colorectal cancer cell line.[5] However, other phenolic compounds isolated from the bark of A. lawii showed only weak or no cytotoxic activity against HepG2 human liver cancer cells.[3][4]

-

Anti-inflammatory Activity: The genus Aglaia is a recognized source of compounds with anti-inflammatory properties.[2]

-

Antibacterial Activity: Certain steroids isolated from A. lawii have exhibited antibacterial activities against various bacterial strains.[2]

Biological Activities of Compounds from Dysoxylum gotadhora

Dysoxylum gotadhora, also known as Dysoxylum binectariferum, is a rich source of diverse bioactive compounds, including alkaloids, triterpenoids, coumarins, steroids, and flavonoids.[6][7] The genus Dysoxylum is well-documented for the broad-spectrum biological activities of its constituent compounds.[7][8][9]

-

Cytotoxic Activity: Compounds isolated from the Dysoxylum genus have shown significant cytotoxic properties against various cancer cell lines.[9]

-

Anti-inflammatory and Immunomodulatory Effects: Rohitukine, a prominent compound found in D. gotadhora, has demonstrated both anti-inflammatory and immune-modulatory effects.[10] The genus is known for producing compounds with anti-inflammatory potential.[7][8]

-

Antimicrobial and Antiviral Activity: Extracts and isolated compounds from Dysoxylum species have been reported to possess antimicrobial and antiviral activities.[6][7][8]

Future Directions for Eichlerialactone Research

The absence of biological screening data for Eichlerialactone underscores a clear need for further investigation. Based on the activities of other compounds from its source organisms, a logical starting point for a preliminary biological screening of Eichlerialactone would involve a battery of in vitro assays.

A proposed workflow for such a screening is outlined below:

References

- 1. Eichlerialactone | C27H42O4 | CID 76313961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactivities of Steroids and Sesquiterpenes from the Branches and Leaves of Aglaia lawii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic compounds from the bark of Aglaia lawii and their cytotoxic activity against HepG2 | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 4. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]

- 5. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triterpenoids from Dysoxylum genus and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A wound inducible chalcone synthase gene from Dysoxylum gotadhora (DbCHS) regulates flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Eichlerialactone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone is a naturally occurring triterpenoid that has demonstrated notable biological activity, particularly as an antimycobacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of Eichlerialactone, its spectroscopic profile, and available information on its biological activity and potential mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical and Physical Properties

Eichlerialactone, with the molecular formula C₂₇H₄₂O₄, is a complex organic molecule.[1] Its fundamental properties are summarized in the table below. While some physical properties such as melting point, boiling point, and specific solubility have not been extensively reported in publicly available literature, general solubility characteristics suggest it is soluble in organic solvents, a trait that can be enhanced with warming.[1]

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂O₄ | [1] |

| Molecular Weight | 430.6 g/mol | [1] |

| IUPAC Name | 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | [1] |

| CAS Number | 2202-01-9 | |

| InChI Key | LEKUPXHLKIIVCR-FAKJQIDCSA-N | [1] |

| SMILES | CC(=C)[C@@H]1CC[C@@]2(--INVALID-LINK--CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C | [1] |

| Solubility | Soluble in organic solvents with warming. | |

| Storage | 2-8°C (sealed, away from moisture and light); Stock solutions can be stored below -20°C for several months. |

Spectroscopic Data

The structural elucidation of Eichlerialactone has been primarily accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules like Eichlerialactone.

-

¹H NMR Spectroscopy: While a publicly available spectrum is not readily accessible, the proton NMR data would be crucial for identifying the chemical environment of each hydrogen atom in the molecule, including characteristic signals for its vinyl, methyl, and methine protons.

-

¹³C NMR Spectroscopy: The carbon skeleton of Eichlerialactone has been characterized using ¹³C NMR. The PubChem database indicates the availability of ¹³C NMR spectral data, which would reveal the number of unique carbon environments and their functionalities (e.g., carbonyl, olefinic, aliphatic).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For Eichlerialactone, the IR spectrum is expected to show characteristic absorption bands for:

-

C=O stretching: Indicative of the carbonyl groups in the lactone and carboxylic acid moieties.

-

O-H stretching: A broad band corresponding to the hydroxyl group of the carboxylic acid.

-

C=C stretching: Corresponding to the alkene group.

-

C-H stretching: For the various aliphatic and vinylic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Eichlerialactone, high-resolution mass spectrometry would confirm the elemental composition of the molecular ion peak [M]+ at m/z 430.3083, consistent with the molecular formula C₂₇H₄₂O₄.[1] The fragmentation pattern would provide further structural information by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.

Experimental Protocols

Isolation of Eichlerialactone

Detailed experimental protocols for the isolation and purification of Eichlerialactone are not extensively documented in readily available literature. However, it is known to be isolated from natural sources such as the bark and leaves of plants from the Aglaia genus, including Aglaia lawii, Aglaia crassinervia, and Aglaia erythrosperma. A general workflow for the isolation of natural products from plant material is outlined below.

Caption: General workflow for the isolation of Eichlerialactone.

Biological Activity and Mechanism of Action

Antimycobacterial Activity

The most significant biological activity reported for Eichlerialactone is its antimycobacterial properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) in the range of 25–50 µg/mL.

Potential Mechanism of Action

The precise molecular mechanism by which Eichlerialactone exerts its antimycobacterial effect has not been definitively elucidated. However, based on the known mechanisms of other antimycobacterial triterpenoids, a plausible hypothesis is the inhibition of key enzymes involved in the biosynthesis of the mycobacterial cell wall. One such critical pathway is the Type II Fatty Acid Synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell envelope.

The proposed mechanism involves Eichlerialactone binding to and inhibiting one or more enzymes in the FAS-II pathway, thereby disrupting mycolic acid synthesis and compromising the integrity of the cell wall, ultimately leading to bacterial cell death.

Caption: Proposed mechanism of antimycobacterial action.

Conclusion

Eichlerialactone presents a promising scaffold for the development of novel antimycobacterial agents. Its complex chemical structure and demonstrated biological activity warrant further investigation. This technical guide consolidates the currently available information to facilitate future research and development efforts. Key areas for future exploration include the elucidation of its precise mechanism of action, determination of its full pharmacokinetic and pharmacodynamic profiles, and the development of a scalable synthetic route to enable further preclinical and clinical evaluation.

References

Eichlerialactone literature review and historical context.

Abstract

Eichlerialactone is a naturally occurring dammarane triterpenoid that was first isolated in 1975. This document provides a comprehensive technical overview of Eichlerialactone, consolidating the available scientific literature into a detailed guide for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, its natural sources, detailed chemical structure, and available data on its biological activities. This guide also includes a summary of quantitative data and outlines the experimental protocols for its isolation and characterization, aiming to serve as a foundational resource for future research and development efforts.

Introduction and Historical Context

Eichlerialactone was first reported in 1975 by Rao et al. as a new natural product isolated from the wood of Cabralea eichleriana DC., a plant belonging to the Meliaceae family[1]. This initial study laid the groundwork for its structural elucidation and classification as a dammarane triterpenoid[1]. Subsequent phytochemical investigations have identified Eichlerialactone in other species of the Meliaceae family, including Aglaia lawii and Dysoxylum gotadhora, indicating its distribution within this plant family[2]. The Meliaceae family is well-known for producing a diverse array of structurally complex and biologically active triterpenoids[3][4][5].

Eichlerialactone belongs to a class of tetracyclic triterpenoids characterized by the dammarane skeleton. These compounds are of significant interest to the scientific community due to their wide range of reported biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects[4][6][7]. While research on Eichlerialactone itself has been limited, its structural class suggests potential for interesting pharmacological properties.

Chemical Structure and Properties

Eichlerialactone is a tetracyclic triterpenoid with the molecular formula C₂₇H₄₂O₄, corresponding to a molecular weight of 430.6 g/mol [2]. Its structure features a dammarane skeleton, which is a stereoisomer of protostane. The systematic IUPAC name for Eichlerialactone is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[2].

The chemical structure of Eichlerialactone, as determined by spectroscopic analysis, is presented below.

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Eichlerialactone | C27H42O4 | CID 76313961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In Silico Prediction of Eichlerialactone Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eichlerialactone is a natural product with a defined chemical structure, yet its biological activity remains largely uncharacterized in publicly available literature.[1] This technical guide outlines a comprehensive in silico framework to predict and characterize the bioactivity of Eichlerialactone, thereby accelerating its potential development as a therapeutic agent. The methodologies presented herein leverage computational approaches to identify potential protein targets, predict pharmacokinetic and pharmacodynamic properties, and propose mechanisms of action. This document provides a roadmap for researchers to efficiently design and execute experimental studies to validate these computational predictions. The protocols and workflows are based on established principles of computational drug discovery.[2][3][4][5]

Introduction to Eichlerialactone

Eichlerialactone is a sesquiterpenoid lactone with the chemical formula C27H42O4.[1] While its existence and structure are documented, a significant knowledge gap exists regarding its biological effects. Natural products with similar structural motifs have exhibited a wide range of bioactivities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This guide proposes a systematic in silico screening approach to explore the therapeutic potential of Eichlerialactone.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a logical sequence of computational studies to predict the bioactivity of Eichlerialactone. This workflow is designed to be iterative, with the results of each step informing the next.

Data Presentation: Hypothetical In Silico Screening Results

The following tables represent hypothetical data that could be generated from the proposed in silico workflow.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | Protein Family | Predicted Binding Affinity (kcal/mol) | Potential Indication |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -9.8 | Anti-inflammatory |

| TNF-alpha | Cytokine | -8.5 | Anti-inflammatory |

| PI3K/Akt | Kinase | -8.2 | Oncology |

| Estrogen Receptor Alpha | Nuclear Receptor | -7.9 | Oncology |

| Aryl Hydrocarbon Receptor | Transcription Factor | -7.5 | Immunology/Toxicology |

Table 2: Predicted ADMET Properties of Eichlerialactone

| Property | Predicted Value | Interpretation |

| Molecular Weight | 430.6 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 3.5 | Good lipid solubility |

| Aqueous Solubility | -4.2 (log(mol/L)) | Moderately soluble |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

| Hepatotoxicity | Possible | Potential for drug-induced liver injury[4] |

| Cytochrome P450 Inhibition | Inhibitor of CYP3A4 | Potential for drug-drug interactions |

Proposed Signaling Pathway Involvement

Based on the hypothetical docking results suggesting activity against PI3K/Akt, a key pathway in cancer, the following diagram illustrates the potential mechanism of action of Eichlerialactone.

Methodologies for Key In Silico Experiments

Target Identification

-

Ligand-Based Screening: The SMILES string of Eichlerialactone will be used to search for structurally similar compounds with known biological activities in databases such as ChEMBL and PubChem. A Tanimoto coefficient threshold of >0.85 will be used to identify close analogs. The targets of these analogs will be considered potential targets for Eichlerialactone.

-

Structure-Based Screening (Reverse Docking): The 3D structure of Eichlerialactone will be docked against a library of druggable protein structures (e.g., the PDBbind database). The top-ranking proteins based on docking scores will be selected as potential targets.

Molecular Docking

-

Protocol: Molecular docking will be performed using AutoDock Vina. The protein target structures will be prepared by removing water molecules, adding polar hydrogens, and assigning charges. The ligand (Eichlerialactone) structure will be energy minimized. The docking grid will be centered on the known active site of the target protein. A blind docking approach will be used if the active site is unknown. The top 9 binding poses will be generated and analyzed.

ADMET Prediction

-

Protocol: The ADMET properties of Eichlerialactone will be predicted using online tools such as SwissADME and pkCSM. These tools utilize quantitative structure-activity relationship (QSAR) models to predict a wide range of pharmacokinetic and toxicological properties based on the chemical structure.[5]

Proposed Experimental Validation Protocols

In Vitro Enzyme Inhibition Assay (e.g., for COX-2)

-

Objective: To determine the inhibitory activity of Eichlerialactone against a specific enzyme target identified through in silico screening.

-

Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), Eichlerialactone, positive control inhibitor (e.g., Celecoxib), assay buffer, and a plate reader.

-

Procedure:

-

A dilution series of Eichlerialactone is prepared.

-

The enzyme, substrate, and Eichlerialactone (or control) are incubated together in a 96-well plate.

-

The reaction is initiated by the addition of the substrate.

-

The enzyme activity is measured by monitoring the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

The IC50 value (the concentration of Eichlerialactone that inhibits 50% of the enzyme activity) is calculated.

-

Cell-Based Proliferation Assay (e.g., for PI3K/Akt pathway)

-

Objective: To assess the effect of Eichlerialactone on the proliferation of cancer cells.

-

Materials: A cancer cell line with a known active PI3K/Akt pathway (e.g., MCF-7), cell culture medium, Eichlerialactone, a positive control inhibitor (e.g., a known PI3K inhibitor), and a cell viability reagent (e.g., MTT or PrestoBlue).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a dilution series of Eichlerialactone for 48-72 hours.

-

The cell viability reagent is added, and the absorbance or fluorescence is measured using a plate reader.

-

The GI50 value (the concentration of Eichlerialactone that inhibits cell growth by 50%) is calculated.

-

Conclusion

This guide provides a robust computational framework for the initial investigation of Eichlerialactone's bioactivity. By employing a combination of ligand- and structure-based virtual screening, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses about the compound's mechanism of action and potential therapeutic applications. The proposed experimental protocols offer a direct path to validating these in silico findings. This integrated approach will accelerate the exploration of Eichlerialactone's therapeutic potential and guide future drug development efforts.

References

- 1. Eichlerialactone | C27H42O4 | CID 76313961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of in silico predictions of action potential duration in response to inhibition of IKr and ICaL with new human ex vivo recordings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Ecological Significance of Eichlerialactone: A Scientific Enigma

Despite extensive investigation into the realm of fungal secondary metabolites, the precise ecological role of Eichlerialactone for its producing fungus remains an enigma within the scientific community. Comprehensive searches of available scientific literature and databases have not yet identified the specific fungal species responsible for the biosynthesis of this natural product. This critical information gap precludes a definitive understanding of its function in the fungus's life cycle, its interactions with its environment, and its potential influence on surrounding organisms.

Fungi are prolific producers of a vast and diverse array of secondary metabolites, compounds that are not essential for primary growth but often confer significant ecological advantages.[1][2][3][4] These molecules can serve a multitude of purposes, including acting as antimicrobial or antifungal agents to outcompete other microorganisms, serving as signaling molecules for communication, or functioning as toxins to deter predators or parasites.[5][6] The specific ecological role of a secondary metabolite is intricately linked to the life history and environmental niche of the producing organism.

Without the identification of the fungus that synthesizes Eichlerialactone, any discussion of its ecological purpose would be purely speculative. To formulate a scientifically grounded hypothesis, researchers would first need to isolate and identify the producing fungal species. Subsequently, a detailed study of the fungus's natural habitat, its interactions with other fungi, bacteria, plants, and animals, and the specific conditions under which Eichlerialactone is produced would be necessary.

Hypothetical Ecological Roles of Fungal Secondary Metabolites:

While the specific function of Eichlerialactone is unknown, we can consider the general ecological roles of similar fungal compounds to frame potential areas of future investigation. These roles often fall into the following categories:

-

Competitive Antagonism: Many fungal secondary metabolites possess antimicrobial or antifungal properties, inhibiting the growth of competing microorganisms in the immediate vicinity.[5] This chemical warfare is crucial for securing resources such as nutrients and space.

-

Signaling and Communication: Fungi utilize chemical signals for a variety of communication purposes, including quorum sensing to coordinate population behavior, and in symbiotic or pathogenic interactions with host organisms.

-

Defense against Predation: Some fungal metabolites are toxic or unpalatable to fungivores (organisms that feed on fungi), thereby providing a protective advantage.

-

Symbiotic Interactions: In mutualistic relationships, such as those between mycorrhizal fungi and plants, secondary metabolites can play a role in establishing and maintaining the symbiotic interface.

Future Research Directions:

The path forward in understanding the ecological role of Eichlerialactone is clear. The primary objective must be the identification of the producing fungal species. Once this is achieved, a multifaceted research approach can be employed, incorporating the following experimental strategies:

Experimental Protocols

1. Isolation and Identification of the Producing Fungus:

-

Methodology: This would involve targeted isolation of fungi from environments where Eichlerialactone or related compounds have been detected. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be used to screen fungal cultures for the presence of the compound. Once a producing strain is identified, its DNA would be sequenced (e.g., ITS region, 18S rRNA) for taxonomic identification.

2. In Vitro Bioassays:

-

Methodology: Once Eichlerialactone can be obtained in pure form from the identified fungus, a battery of in vitro bioassays can be conducted. This would include:

-

Antimicrobial Assays: Testing the inhibitory activity of Eichlerialactone against a panel of ecologically relevant bacteria and fungi using methods like broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).

-

Cytotoxicity Assays: Evaluating the toxic effects of the compound on various cell lines to assess its potential as a toxin.

-

Signaling Assays: Employing reporter gene assays or observing morphological changes in other organisms in response to Eichlerialactone to investigate its potential as a signaling molecule.

-

3. Co-culture Experiments:

-

Methodology: The producing fungus would be grown in co-culture with other microorganisms isolated from its natural environment. The production of Eichlerialactone would be monitored under these competitive conditions to see if its synthesis is induced or enhanced.

4. Gene Expression Analysis:

-

Methodology: Using techniques like quantitative PCR (qPCR) or RNA-sequencing, the expression of the biosynthetic genes responsible for producing Eichlerialactone can be measured under different environmental conditions (e.g., nutrient limitation, presence of competitors). This can provide clues about the triggers for its production.

Visualizing Potential Pathways and Workflows

While the actual signaling pathways and experimental workflows for Eichlerialactone are yet to be discovered, we can create conceptual diagrams based on common principles in fungal ecology and secondary metabolism research.

Caption: A conceptual model of a signaling pathway for the production of a fungal secondary metabolite like Eichlerialactone.

Caption: A generalized workflow for elucidating the ecological role of a novel fungal secondary metabolite.

References

- 1. Escherichia coli - Wikipedia [en.wikipedia.org]

- 2. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Exopolysaccharide: Production, Composition and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: Secondary Metabolites of Aquilaria, a Thymelaeaceae Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of filamentous fungi isolated from highly antibiotic-contaminated river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Antifungal Metabolites from the Melia azedarach-Associated Fungus Diaporthe eucalyptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Eichlerialactone Analogs

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently delves into the rich chemical diversity of natural products and their synthetic analogs. Eichlerialactones, a class of bioactive compounds, represent a promising scaffold for the development of new drugs. This technical guide provides an in-depth overview of the core methodologies and data interpretation integral to the structural elucidation of novel Eichlerialactone analogs. By presenting a systematic approach, from isolation to definitive structural confirmation and bioactivity assessment, this document serves as a comprehensive resource for researchers in the field.

Isolation and Purification of Novel Analogs

The initial step in the structural elucidation of any novel compound is its isolation in a pure form. A multi-step chromatographic approach is typically employed, leveraging the physicochemical properties of the target analogs.

Table 1: Exemplar Multi-Step Chromatographic Purification of Eichlerialactone Analogs

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase Gradient | Fraction Collected |

| 1 | Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (9:1 to 1:1) | Crude Fractions A-E |

| 2 | Solid-Phase Extraction (SPE) | C18 | Methanol:Water (2:8 to 8:2) | Purified Fractions A1-A3, B1-B2 |

| 3 | High-Performance Liquid Chromatography (HPLC) | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water with 0.1% Formic Acid (Isocratic or Gradient) | Isolated Analogs EA-001, EA-002 |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A typical HPLC protocol for the final purification of a novel Eichlerialactone analog (e.g., EA-001) is as follows:

-

Sample Preparation: Dissolve 1 mg of the semi-purified fraction in 1 mL of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

-

Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape, is often effective. The gradient may run from 30% to 95% acetonitrile over 30 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to identify the absorbance maxima of the target compound.

-

Fraction Collection: Collect the peak corresponding to the novel analog using an automated fraction collector.

-

Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity (>95%).

Caption: Experimental workflow for the structural elucidation of novel analogs.

Spectroscopic and Spectrometric Analysis

Once a novel analog is isolated, a suite of spectroscopic and spectrometric techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the novel analog.

Table 2: HRMS Data for a Hypothetical Eichlerialactone Analog (EA-001)

| Ionization Mode | Adduct | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| ESI+ | [M+H]⁺ | 447.2013 | 447.2018 | 1.1 | C₂₄H₃₀O₈ |

| ESI+ | [M+Na]⁺ | 469.1832 | 469.1836 | 0.9 | C₂₄H₃₀NaO₈ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) experiments identify the types and numbers of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms.

Table 3: ¹H and ¹³C NMR Data for Hypothetical Eichlerialactone Analog EA-001 (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 172.5 | - | H-2, H-3 |

| 2 | 78.2 | 4.85 (d, 8.5) | C-1, C-3, C-4 |

| 3 | 45.1 | 2.15 (m) | C-1, C-2, C-4, C-5 |

| 4 | 38.9 | 1.98 (m), 1.75 (m) | C-2, C-3, C-5, C-6 |

| 5 | 130.2 | 5.62 (dd, 10.2, 2.5) | C-3, C-4, C-6, C-7 |

| 6 | 128.8 | 5.48 (dt, 10.2, 3.8) | C-4, C-5, C-7 |

| ... | ... | ... | ... |

Experimental Protocol: 2D NMR Spectroscopy (HMBC)

-

Sample Preparation: Dissolve 5-10 mg of the pure analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Experiment Setup: Load a standard Heteronuclear Multiple Bond Correlation (HMBC) pulse sequence.

-

Acquisition Parameters:

-

Set the spectral widths for both ¹H and ¹³C dimensions to encompass all expected signals.

-

The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4 and 10 Hz to observe two- and three-bond correlations.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) by applying window functions and Fourier transformation.

-

Analysis: Correlate proton signals with carbon signals over two to three bonds to piece together the molecular fragments.

Bioactivity Assessment and Signaling Pathway Analysis

Understanding the biological activity of novel analogs is paramount in drug development. In vitro assays are employed to determine the potency and efficacy of the compounds.

Table 4: In Vitro Bioactivity of Eichlerialactone Analogs against a Cancer Cell Line

| Compound | IC₅₀ (µM) |

| Eichlerialactone (Parent) | 12.5 |

| Analog EA-001 | 5.2 |

| Analog EA-002 | 28.1 |

| Doxorubicin (Positive Control) | 0.8 |

Should an analog exhibit significant bioactivity, further studies may be undertaken to elucidate its mechanism of action, including the identification of modulated signaling pathways.

Caption: Hypothetical signaling pathway modulated by a novel Eichlerialactone analog.

Conclusion

The structural elucidation of novel Eichlerialactone analogs is a meticulous process that relies on the synergistic application of advanced analytical techniques. Through a systematic workflow encompassing isolation, comprehensive spectroscopic analysis, and bioactivity evaluation, the precise chemical architecture and therapeutic potential of these compounds can be unveiled. The detailed protocols and data presentation formats outlined in this guide provide a robust framework for researchers dedicated to the discovery and development of the next generation of natural product-based therapeutics.

Initial Cytotoxicity Screening of Eichlerialactone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone, a natural product with a complex chemical structure, presents a potential candidate for anticancer drug discovery.[1][2][3] This technical guide provides a comprehensive framework for the initial in vitro cytotoxicity screening of Eichlerialactone against a panel of human cancer cell lines. The document outlines detailed experimental protocols for common colorimetric cytotoxicity assays, including the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. Furthermore, it presents a strategy for data analysis and visualization, including the generation of dose-response curves and the calculation of IC50 values. This guide also includes a generalized overview of apoptotic signaling pathways that may be investigated in subsequent mechanism-of-action studies. The provided methodologies and workflows are intended to serve as a robust starting point for researchers initiating the evaluation of Eichlerialactone's anticancer potential.

Introduction to Eichlerialactone

Eichlerialactone is a naturally occurring compound with the molecular formula C27H42O4.[1] Its intricate structure, belonging to the class of seco-dammarane triterpenoids, suggests potential biological activity that warrants investigation for therapeutic applications.[4] Natural products have historically been a rich source of anticancer agents, and the unique scaffold of Eichlerialactone makes it a compound of interest for novel drug development.[5][6] The initial step in evaluating its potential as an anticancer agent is to perform a comprehensive cytotoxicity screening across a diverse panel of cancer cell lines to identify sensitive cell types and determine its potency.[7][8]

Experimental Protocols for Cytotoxicity Screening

The following protocols describe three standard assays for determining the cytotoxic effects of Eichlerialactone on adherent cancer cell lines. The choice of assay may depend on the specific cell line and the anticipated mechanism of cell death.[9]

Cell Line Selection and Culture

A diverse panel of human cancer cell lines should be selected to represent different tumor types. For example:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HCT116: Human colon cancer

-

HeLa: Human cervical cancer

-

PC-3: Human prostate cancer

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[10]

Eichlerialactone Preparation

Eichlerialactone should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12]

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of Eichlerialactone or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

-

Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[15][16]

Protocol:

-

Seed cells in a 96-well plate and treat with Eichlerialactone as described for the MTT assay.

-

After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[17][18]

-

Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[18]

-

Air-dry the plates completely.

-

Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[17][18]

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10][17]

-

Air-dry the plates again.

-

Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]

-

Measure the absorbance at 510 nm using a microplate reader.[16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[19][20][21]

Protocol:

-